Lapiferine Lapiferine
Brand Name: Vulcanchem
CAS No.: 86992-41-8
VCID: VC0000105
InChI: InChI=1S/C19H30O5/c1-6-7-14(20)24-13-10-12-15(23-12)16(21)17(4)8-9-19(22,11(2)3)18(13,17)5/h6-7,11-13,15-16,21-22H,8-10H2,1-5H3/b7-6-/t12-,13+,15-,16-,17-,18-,19-/m0/s1
SMILES: CC=CC(=O)OC1CC2C(O2)C(C3(C1(C(CC3)(C(C)C)O)C)C)O
Molecular Formula: C19H30O5
Molecular Weight: 338.444

Lapiferine

CAS No.: 86992-41-8

VCID: VC0000105

Molecular Formula: C19H30O5

Molecular Weight: 338.444

* For research use only. Not for human or veterinary use.

Lapiferine - 86992-41-8

Description

Lapiferine is a naturally occurring terpenoid ester that has been identified in plants of the genus Ferula . Research suggests some terpenoids in Ferula possess estrogen activity . In the context of isoprenoid research, studies have documented lapiferine alongside related compounds such as lapidoline, which is another ester derivative .

Sesquiterpene lactones (SQLs) are bioactive compounds found in the Asteraceae family known for various biological activities, including anti-inflammatory, antitumor, antibacterial, and antioxidant properties . Although lapiferine isn't a sesquiterpene lactone, it shares a similarity with these compounds as a secondary metabolite with potential biological actions . Another similar compound, ferutinin, can bind to calcium and has lipophilic properties, enabling it to cross lipid bilayer membranes .

Scoulerin HCl, a benzylisoquinoline alkaloid, is another compound with diverse scientific applications, being studied for its interactions with receptors and potential therapeutic effects. It is derived from (S)-reticuline and found in plants like the opium poppy. Scoulerin HCl is also investigated for its antimitotic activity and ability to induce apoptosis in cancer cells.

CAS No. 86992-41-8
Product Name Lapiferine
Molecular Formula C19H30O5
Molecular Weight 338.444
IUPAC Name [(1aR,2R,2aR,5S,5aR,6R,7aS)-2,5-dihydroxy-2a,5a-dimethyl-5-propan-2-yl-2,3,4,6,7,7a-hexahydro-1aH-azuleno[6,7-b]oxiren-6-yl] (Z)-but-2-enoate
Standard InChI InChI=1S/C19H30O5/c1-6-7-14(20)24-13-10-12-15(23-12)16(21)17(4)8-9-19(22,11(2)3)18(13,17)5/h6-7,11-13,15-16,21-22H,8-10H2,1-5H3/b7-6-/t12-,13+,15-,16-,17-,18-,19-/m0/s1
Standard InChIKey YNHWIAXMARBYFN-WNFXZRHOSA-N
SMILES CC=CC(=O)OC1CC2C(O2)C(C3(C1(C(CC3)(C(C)C)O)C)C)O
Synonyms [(1aR,2R,2aR,5S,5aR,6R,7aS)-2,5-dihydroxy-2a,5a-dimethyl-5-propan-2-yl-2,3,4,6,7,7a-hexahydro-1aH-azuleno[6,7-b]oxiren-6-yl] (E)-but-2-enoate
Reference - Golovina et al., Chem. Nat. Comp. (1983) 2:296-301
PubChem Compound 95563078
Last Modified Aug 15 2023

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